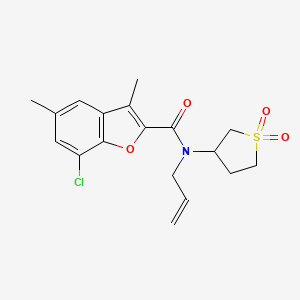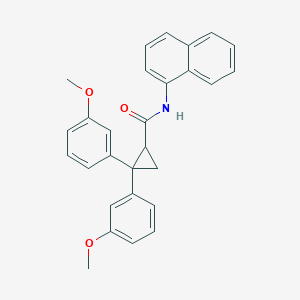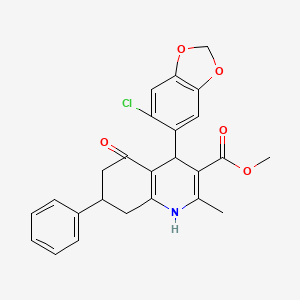![molecular formula C23H18Cl2N2O3 B5224731 3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5224731.png)
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMXAA and is known for its antitumor and antiangiogenic properties. In
作用機序
DMXAA exerts its antitumor effects by activating the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines induce apoptosis in tumor cells and inhibit angiogenesis by disrupting the formation of new blood vessels. DMXAA also activates the NF-κB pathway, which plays a crucial role in the immune response and inflammation.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a strong cytokine response, which can lead to flu-like symptoms such as fever, chills, and fatigue. It can also cause hypotension and liver toxicity in some cases. DMXAA has been found to have a short half-life in humans, which limits its therapeutic potential. However, its ability to induce a strong immune response makes it an attractive candidate for combination therapy with other cancer treatments.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments, including its ability to induce a strong cytokine response and its potential for use in combination therapy with other cancer treatments. However, its short half-life and potential for liver toxicity can limit its use in some experiments. In addition, the complex synthesis process and high cost of DMXAA can also be limiting factors.
将来の方向性
There are several future directions for research on DMXAA. One area of focus is the development of more efficient synthesis methods that can reduce the cost and complexity of producing DMXAA. Another area of interest is the investigation of DMXAA's potential use in combination therapy with other cancer treatments. Additionally, research is needed to identify biomarkers that can predict the response to DMXAA treatment and to develop strategies to mitigate its side effects. Overall, DMXAA has significant potential for use in cancer treatment and other therapeutic applications, and further research is needed to fully explore its capabilities.
合成法
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-amino-5,7-dimethylbenzoxazole with 3-bromoanisole, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The synthesis of DMXAA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been found to induce tumor necrosis and inhibit angiogenesis, which are crucial processes for tumor growth and survival. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition to its antitumor properties, DMXAA has been investigated for its potential use in the treatment of viral infections, inflammatory diseases, and autoimmune disorders.
特性
IUPAC Name |
3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-12-7-13(2)20-19(8-12)27-23(30-20)14-5-4-6-16(9-14)26-22(28)15-10-17(24)21(29-3)18(25)11-15/h4-11H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDPQAJGJRTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-methoxypropyl)-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224649.png)

![4-(3-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5224657.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5224658.png)

![1-[4-({3-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5224693.png)
![methyl 4-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5224708.png)
![1-(4-chlorobenzyl)-N-[2-(2-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5224711.png)
![N-cyclobutyl-N'-cyclopentyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5224717.png)



![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)
